N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
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Overview
Description
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a useful research compound. Its molecular formula is C19H31N3O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves multiple steps, including the formation of the core hexahydropyrrolizine ring, followed by the introduction of the cyclopentyl and piperidine moieties. A common approach involves cyclization reactions under controlled conditions, typically utilizing catalysts and specific reagents to achieve high yield and purity.
Industrial Production Methods: Industrial production methods emphasize efficiency and scalability. The process often involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize output. Continuous flow synthesis may be employed to enhance reaction kinetics and process control, ensuring consistent quality in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for further functionalization and modification of the compound, tailoring its properties for specific applications.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent selection, are carefully optimized to achieve desired outcomes.
Major Products: The major products formed from these reactions vary depending on the specific modifications introduced For instance, oxidation may yield hydroxylated derivatives, while reduction could produce simplified alkyl chains
Scientific Research Applications
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide finds extensive applications across various scientific disciplines:
Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure serves as a template for designing new ligands, catalysts, and materials with enhanced properties.
Biology: In biological research, it is explored for its potential as a molecular probe or a tool for studying biological pathways. Its interactions with biomolecules can provide insights into cellular mechanisms and protein functions.
Medicine: Medicinal chemistry leverages this compound for drug discovery and development. Its ability to modulate biological targets makes it a candidate for therapeutic agents in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Industrial applications include its use in material science for creating advanced polymers, coatings, and composites with improved mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves binding to specific molecular targets, such as enzymes, receptors, or ion channels. This interaction triggers a cascade of biochemical events, leading to the modulation of cellular pathways and physiological responses. The exact targets and pathways depend on the compound's specific application and its structural analogs.
Comparison with Similar Compounds
Similar compounds to N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide include other hexahydropyrrolizine derivatives and cyclic amides. Comparatively, this compound stands out due to its unique combination of the hexahydropyrrolizine core and the cyclopentyl and piperidine moieties, offering distinct chemical properties and biological activities.
List of Similar Compounds:
N-(piperidin-4-yl)-1,2,3,4-tetrahydropyridine-8-carboxamide
Cyclopentyl-hexahydropyrrolizine-carboxamide derivatives
N-(cyclopentylcarbonyl)-piperidine derivatives
This compound's distinctiveness lies in its specific molecular arrangement, which imparts unique reactivity and potential for diverse scientific applications.
Properties
IUPAC Name |
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c23-17(21-10-2-1-3-11-21)15-6-7-16(14-15)20-18(24)19-8-4-12-22(19)13-5-9-19/h15-16H,1-14H2,(H,20,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBEECBSAVQGF-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(C2)NC(=O)C34CCCN3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CC[C@@H](C2)NC(=O)C34CCCN3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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